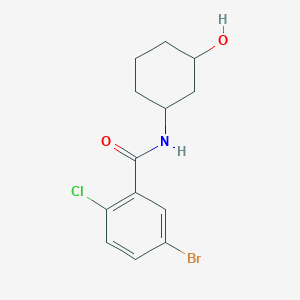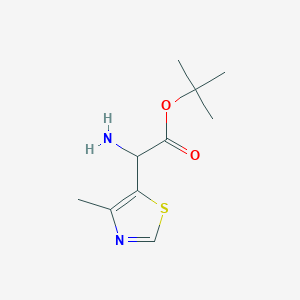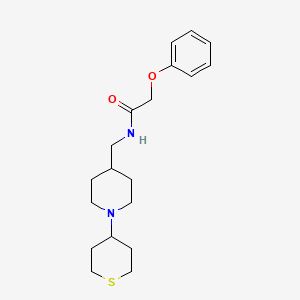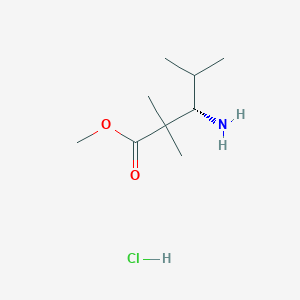
5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide” is a chemical compound with the molecular formula C13H15BrClNO2 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide” can be represented by the InChI code: 1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) .Physical And Chemical Properties Analysis
The molecular weight of “5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide” is 332.62 g/mol . Other physical and chemical properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized are not available .Aplicaciones Científicas De Investigación
Synthetic Pathways and Molecular Building Blocks
5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide is a compound that may serve as a critical intermediate in synthetic organic chemistry. The synthesis and characterization of various benzamide derivatives, including those with bromo and chloro substituents, have been explored for their potential applications in creating new chemical entities. These compounds are used in the development of novel non-peptide CCR5 antagonists, highlighting their utility in medicinal chemistry for drug discovery processes. The synthesis of these molecules involves multiple steps, including bromination, reduction, and N-acylation, underscoring their complexity and the synthetic versatility they offer (H. Bi, 2015; Cheng De-ju, 2014).
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mecanismo De Acción
Target of Action
Compounds with a 2-hydroxy-benzamide structure are known for their biological activity . Therefore, it’s plausible that this compound may interact with similar targets as other 2-hydroxy-benzamide derivatives.
Mode of Action
Benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the known biological activity of 2-hydroxy-benzamide compounds , it’s likely that this compound may influence similar pathways.
Result of Action
2-hydroxy-benzamide compounds are known for their antifungal, antibacterial, antimycobacterial, analgesic, and anti-inflammatory properties . Therefore, it’s plausible that this compound may have similar effects.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c14-8-4-5-12(15)11(6-8)13(18)16-9-2-1-3-10(17)7-9/h4-6,9-10,17H,1-3,7H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMASEMVLZMWPKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2383461.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2383463.png)


![2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2383471.png)
![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)
![2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2383475.png)
![4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2383476.png)
![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2383477.png)


![2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2383480.png)
![8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2383481.png)
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)